2-(2-Chlorophenyl)-4-pentyn-2-ol
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Overview
Description
2-(2-Chlorophenyl)-4-pentyn-2-ol is an organic compound that belongs to the class of chlorophenyl derivatives This compound is characterized by the presence of a chlorophenyl group attached to a pentynol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-4-pentyn-2-ol typically involves the reaction of 2-chlorophenylacetylene with acetone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-4-pentyn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include various chlorophenyl derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Chlorophenyl)-4-pentyn-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-4-pentyn-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenol: A simpler chlorophenyl derivative with similar chemical properties.
4-Chlorophenylacetylene: Another chlorophenyl derivative with a different functional group.
2-(2-Chlorophenyl)-1-iodooctane: A compound with a similar chlorophenyl group but different substituents.
Uniqueness
2-(2-Chlorophenyl)-4-pentyn-2-ol is unique due to its specific combination of a chlorophenyl group and a pentynol moiety, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications and industrial uses .
Properties
Molecular Formula |
C11H11ClO |
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Molecular Weight |
194.66 g/mol |
IUPAC Name |
2-(2-chlorophenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C11H11ClO/c1-3-8-11(2,13)9-6-4-5-7-10(9)12/h1,4-7,13H,8H2,2H3 |
InChI Key |
NOXGMHSYADYHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)(C1=CC=CC=C1Cl)O |
Origin of Product |
United States |
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